Cyclopropanecarbonyl vs. 4-Methylbenzoyl Substituent: Physicochemical Differentiation Governing Ligand Efficiency
The target compound bears a cyclopropanecarbonyl group (MW increment +69.06 Da relative to the unsubstituted hydrazide) that is substantially smaller and less lipophilic than the 4-methylbenzoyl substituent found in the closest purchased analog, N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4). The target compound has a molecular weight of 301.38 Da , while the 4-methylbenzoyl analog has a molecular weight of 351.44 Da (+50.06 Da, +16.6%) . The predicted pKa of the target hydrazide NH is 11.28±0.20, whereas the 4-methylbenzoyl analog lacks an ionizable hydrazide NH due to full acylation of both nitrogens, eliminating a hydrogen-bond donor that can participate in target engagement in the target compound . These differences directly affect ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy-atom count) and rule-of-five compliance, making the target compound a more fragment-like, ligand-efficient starting point for hit-to-lead campaigns.
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 301.38 Da; HBD = 2 (hydrazide NH ×2) |
| Comparator Or Baseline | N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (CAS 672949-65-4): MW = 351.44 Da; HBD = 1 (only one hydrazide NH after 4-methylbenzoyl acylation) |
| Quantified Difference | ΔMW = −50.06 Da (−14.2%); ΔHBD = +1 additional hydrogen-bond donor in target compound |
| Conditions | Calculated from molecular formula; pKa predicted via ACD/Labs or equivalent software as reported on ChemicalBook |
Why This Matters
For procurement in fragment-based drug discovery or lead optimization, the lower molecular weight and additional HBD of the target compound provide superior ligand efficiency and greater synthetic vector flexibility compared to the bulkier, less polar 4-methylbenzoyl analog.
